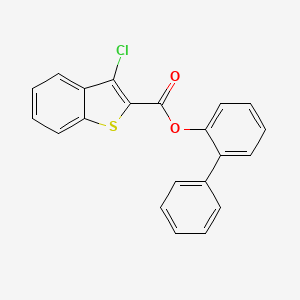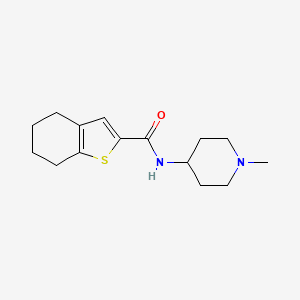
1-(4-allyl-2-methoxyphenoxy)-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-allyl-2-methoxyphenoxy)-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. This compound is also known as ABP-700 and is a selective antagonist of the muscarinic acetylcholine receptor subtype M1.
Wirkmechanismus
ABP-700 is a selective antagonist of the muscarinic acetylcholine receptor subtype M1. It binds to the receptor and prevents the binding of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By blocking the receptor, ABP-700 can improve cognitive function in patients with cognitive disorders.
Biochemical and Physiological Effects:
ABP-700 has been shown to improve cognitive function in animal models of cognitive disorders. It has also been shown to reduce pain and depression-like behavior in animal models. However, the exact biochemical and physiological effects of ABP-700 are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
ABP-700 has several advantages for use in lab experiments. It is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which makes it a useful tool for studying the role of this receptor in cognitive function. However, there are also limitations to its use. ABP-700 is a relatively new compound, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on ABP-700. One direction is to study its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in the treatment of pain, addiction, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of ABP-700.
Synthesemethoden
The synthesis of ABP-700 involves several steps. First, 4-allyl-2-methoxyphenol is reacted with benzylpiperidine in the presence of a base to form the corresponding ether. Next, the allyl group is selectively hydrogenated to form the corresponding alcohol. Finally, the alcohol is converted to the hydrochloride salt using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
ABP-700 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. ABP-700 has also been studied for its potential use in the treatment of pain, addiction, and depression.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3.ClH/c1-3-7-20-10-11-24(25(17-20)28-2)29-19-23(27)18-26-14-12-22(13-15-26)16-21-8-5-4-6-9-21;/h3-6,8-11,17,22-23,27H,1,7,12-16,18-19H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABOLTKJZJSHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Allyl-2-methoxyphenoxy)-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)

![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)
![3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214912.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)
